molecular formula C10H14BrN3 B12907276 5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine CAS No. 917896-02-7

5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine

Cat. No.: B12907276
CAS No.: 917896-02-7
M. Wt: 256.14 g/mol
InChI Key: UZMLULJYXUSYGQ-UHFFFAOYSA-N
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Description

5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine is an organic compound with the molecular formula C9H11BrClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine typically involves the following steps:

    Formation of N-cyclopentylpyrimidin-4-amine: This is achieved by reacting cyclopentylamine with a pyrimidine derivative.

    Bromination and Methylation: The intermediate product is then subjected to bromination and methylation reactions to introduce the bromine and methyl groups at the desired positions on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts are commonly used, along with bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.

Major Products

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cell proliferation and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Chemical Biology: Researchers use it to study the interactions of pyrimidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyclopentyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the structure of the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Another pyrimidine derivative with similar applications in medicinal chemistry.

    5-Bromo-2-methylpyrimidine: A simpler compound used in organic synthesis and as a precursor for more complex molecules.

Uniqueness

5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, cyclopentyl, and methyl groups makes it a versatile intermediate for synthesizing a wide range of biologically active compounds.

Properties

CAS No.

917896-02-7

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-N-cyclopentyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C10H14BrN3/c1-7-12-6-9(11)10(13-7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13,14)

InChI Key

UZMLULJYXUSYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)Br

Origin of Product

United States

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